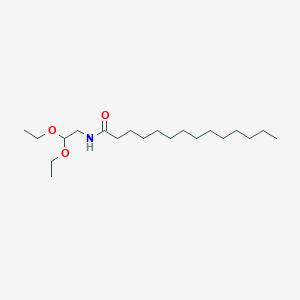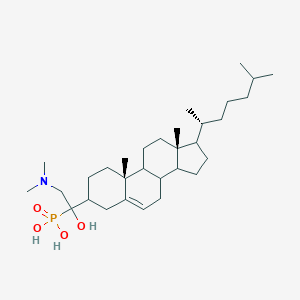
Cpdmea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cpdmea, also known as N-(2-chloro-5-pyridyl)-N,N-dimethylamine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Cpdmea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. In agriculture, this compound has been studied for its potential as a herbicide and insecticide. In materials science, this compound has been investigated for its potential as a precursor for the synthesis of various metal complexes.
Mécanisme D'action
The mechanism of action of Cpdmea is not fully understood. However, it is believed to act as an acetylcholine esterase inhibitor, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. Additionally, this compound has been shown to have antiproliferative effects on cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cpdmea in lab experiments is its low toxicity. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Cpdmea. One area of research is the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, more research is needed to explore the potential applications of this compound in agriculture and materials science.
Conclusion
In conclusion, this compound is a compound that has shown potential for various applications in the fields of medicinal chemistry, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising area of research for the future.
Méthodes De Synthèse
Cpdmea can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromopyridine with dimethylamine followed by purification and recrystallization. The final product is a white crystalline powder with a melting point of 104-106°C.
Propriétés
Numéro CAS |
120087-00-5 |
|---|---|
Formule moléculaire |
C31H56NO4P |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
[2-(dimethylamino)-1-[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-1-hydroxyethyl]phosphonic acid |
InChI |
InChI=1S/C31H56NO4P/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-23-19-24(31(33,20-32(6)7)37(34,35)36)15-17-29(23,4)28(25)16-18-30(26,27)5/h11,21-22,24-28,33H,8-10,12-20H2,1-7H3,(H2,34,35,36)/t22-,24?,25?,26?,27?,28?,29+,30-,31?/m1/s1 |
Clé InChI |
WJBFTCUMOCAKLX-DONHXRCRSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
Synonymes |
cholesterylphosphoryldimethylethanolamine CPDMEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



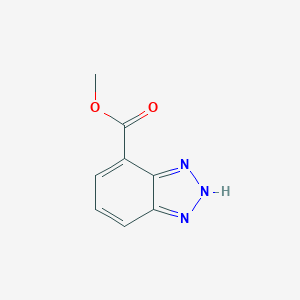
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)

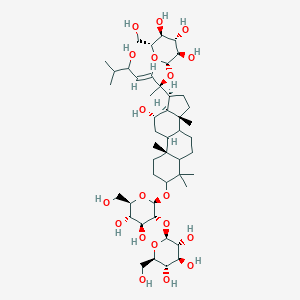
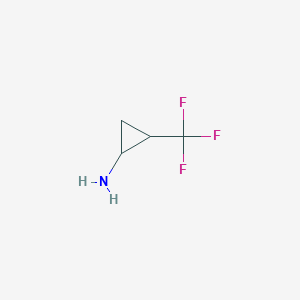

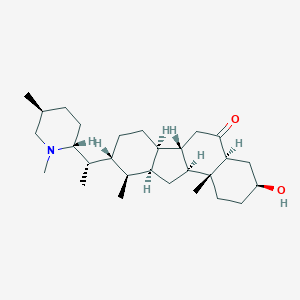

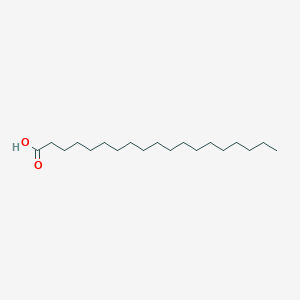
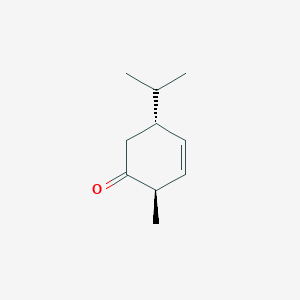

![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
